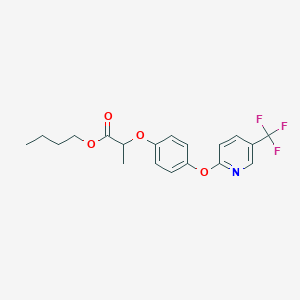

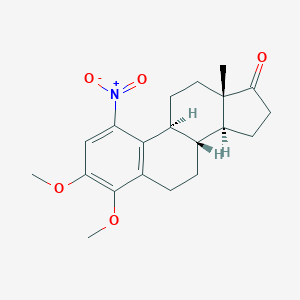

3,4-Dimethoxy-1-nitro-1,3,5(10)-estratrien-17-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,4-Dimethoxy-1-nitro-1,3,5(10)-estratrien-17-one, also known as trestolone or MENT, is a synthetic androgen and anabolic steroid. It was first synthesized in the 1960s and has been studied extensively for its potential use in hormone replacement therapy and as a male contraceptive. In recent years, trestolone has gained attention for its potential as a performance-enhancing drug and has been banned by several sports organizations.

Mecanismo De Acción

Trestolone binds to androgen receptors in the body, promoting the development of male sexual characteristics and increasing muscle mass and strength. It is also converted to estrogen in the body, which can cause side effects such as gynecomastia (enlarged breasts in men).

Efectos Bioquímicos Y Fisiológicos

Trestolone has been shown to increase muscle mass and strength in animal studies and in human clinical trials. It has also been found to have a positive effect on bone density and may have neuroprotective effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Trestolone is a potent androgen and anabolic steroid, making it useful for studying the effects of these hormones on the body. However, its potential for abuse and side effects make it a controversial substance to work with.

Direcciones Futuras

There are several areas of research that could be explored in relation to 3,4-Dimethoxy-1-nitro-1,3,5(10)-estratrien-17-one. These include:

1. Further investigation of its potential as a male contraceptive, including studies on its long-term safety and efficacy.

2. Studies on its effects on cognitive function and mood, as well as its potential as a treatment for neurodegenerative diseases.

3. Exploration of its potential as a treatment for muscle wasting conditions, such as sarcopenia.

4. Investigation of its effects on bone metabolism and its potential as a treatment for osteoporosis.

5. Studies on its potential as a performance-enhancing drug and its effects on athletic performance.

Conclusion

Trestolone is a synthetic androgen and anabolic steroid that has been studied extensively for its potential use in hormone replacement therapy and as a male contraceptive. It has also gained attention for its potential as a performance-enhancing drug. While there are potential benefits to its use, it is a controversial substance with potential for abuse and side effects. Further research is needed to fully understand its effects on the body and its potential uses in medicine and sports.

Métodos De Síntesis

Trestolone can be synthesized from 19-nor-4-androstenedione by nitration, reduction, and methylation. The synthesis process is complex and requires specialized equipment and expertise.

Aplicaciones Científicas De Investigación

Trestolone has been studied for its potential use in hormone replacement therapy for men with low testosterone levels. It has also been investigated as a male contraceptive, as it can suppress spermatogenesis without affecting libido or other aspects of sexual function.

Propiedades

Número CAS |

126291-41-6 |

|---|---|

Nombre del producto |

3,4-Dimethoxy-1-nitro-1,3,5(10)-estratrien-17-one |

Fórmula molecular |

C20H25NO5 |

Peso molecular |

359.4 g/mol |

Nombre IUPAC |

(8R,9S,13S,14S)-3,4-dimethoxy-13-methyl-1-nitro-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C20H25NO5/c1-20-9-8-12-11(14(20)6-7-17(20)22)4-5-13-18(12)15(21(23)24)10-16(25-2)19(13)26-3/h10-12,14H,4-9H2,1-3H3/t11-,12+,14+,20+/m1/s1 |

Clave InChI |

PYKQKRZEODFWAP-NXXNRAFRSA-N |

SMILES isomérico |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C(=CC(=C4OC)OC)[N+](=O)[O-] |

SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C(=CC(=C4OC)OC)[N+](=O)[O-] |

SMILES canónico |

CC12CCC3C(C1CCC2=O)CCC4=C3C(=CC(=C4OC)OC)[N+](=O)[O-] |

Sinónimos |

3,4-dimethoxy-1-nitro-1,3,5(10)-estratrien-17-one diMeNEO |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.